Iridium dioxide

Acidic OER Stability Dissolution Kinetics DFT Calculations

PEM electrolyzer developers face rapid electrode failure when relying on RuO₂-devices degrade within 10-20 hours in acidic OER, driving up replacement costs and downtime. Iridium dioxide (IrO₂) is the established solution with quantified, long-lifetime durability. • Operational stability: >100h acidic OER vs. 10-20h for RuO₂, minimizing stack maintenance and replacement frequency. • Metallic-type conductivity (11.7 g/cm³ density, 1100°C decomposition) ensures stable electrode voltage over extended campaigns. • Multifunctional: also serves in DSA® coatings for chlor-alkali processes and as a diffusion barrier in FeRAM/MEMS devices. Supplied as 99.9% purity black powder with full CoA. Standard global shipping; oxidizer classification (UN1479, 5.1, PGII) applies.

Molecular Formula IrO2-4
Molecular Weight 224.22 g/mol
CAS No. 12030-49-8
Cat. No. B088901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIridium dioxide
CAS12030-49-8
Synonymsiridium oxide
iridium oxide (Ir2-O3)
Molecular FormulaIrO2-4
Molecular Weight224.22 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[Ir]
InChIInChI=1S/Ir.2O/q;2*-2
InChIKeyWDYMNZXSZGSORU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iridium Dioxide (IrO₂) Key Properties


Iridium dioxide (IrO₂) is a transition metal oxide of the rutile crystal structure [1]. It is a benchmark electrocatalyst, most notably for the acidic oxygen evolution reaction (OER) in proton-exchange membrane water electrolyzers (PEMWEs) and industrial processes [2][3]. Key intrinsic properties include a high density of 11.7 g/cm³, a decomposition temperature of 1100°C, and metallic-type electrical conductivity, which is a prerequisite for efficient electrode operation [1][4].

Acidic OER electrocatalyst for PEM water electrolyzer research
Metallic-type conductivity enables efficient electrode studies
Rutile-phase transition metal oxide benchmark material

Why IrO₂ Cannot Be Replaced in Acidic Applications


Generic substitution of IrO₂ with its closest analog, RuO₂, fails due to a fundamental and quantifiable inverse relationship between initial catalytic activity and operational durability in acidic electrolytes. While non-noble alternatives like Co₃O₄ or NiFe LDH suffer catastrophic corrosion under the same conditions [1], the choice between IrO₂ and RuO₂ hinges on a documented activity-stability trade-off. RuO₂ offers a lower initial OER overpotential (higher activity), but its dissolution rate is orders of magnitude greater than IrO₂ [2][3]. Consequently, devices employing RuO₂ degrade rapidly, while those with IrO₂ maintain performance over extended periods, directly impacting long-term operational cost and material replacement frequency [4].

RuO₂ offers lower initial overpotential but its dissolution rate is orders of magnitude higher, limiting direct substitution in acidic OER.
Activity-stability inverse relationship quantifiable; RuO₂ degradation may cause rapid efficiency loss.
Non-noble alternatives (Co₃O₄, NiFe LDH) suffer catastrophic corrosion in acidic electrolytes, restricting their use.

IrO₂ Comparative Performance Evidence


Dissolution Energy Advantage Over RuO₂

IrO₂ exhibits a substantially higher thermodynamic barrier to dissolution compared to RuO₂. Density functional theory (DFT) calculations quantify this as a dissolution energy change of >2.9 eV for IrO₂, versus −0.306 eV for RuO₂, indicating a spontaneous dissolution tendency for the latter [1]. This is corroborated experimentally by dissolution rate measurements showing that IrO₂ dissolution is orders of magnitude lower than that of RuO₂ under acidic OER conditions [2].

Dissolution Energy
Head-to-head
IrO₂ ΔGdiss >2.9 eV versus RuO₂ −0.306 eV; dissolution rate orders of magnitude lower
Reported dissolution energy context supports stability-driven procurement
DFT and ICP-MS in acidic pH ~0.3–1
Acidic OER Stability Dissolution Kinetics DFT Calculations

OER Activity and Overpotential Comparison

While IrO₂ is less active than RuO₂ initially, it provides a quantifiable, stable overpotential for the OER. Theoretical calculations predict an OER overpotential of 0.909 V for IrO₂, compared to a lower 0.698 V for RuO₂ [1]. Experimental studies confirm that the initial OER activity trend is Ru > Ir ≈ RuO₂ > IrO₂ [2]. The critical differentiator is operational stability: chronopotentiometry reveals that RuO₂'s overpotential increases steeply over time, whereas IrO₂'s remains significantly more constant, eventually becoming lower than that of degrading RuO₂ [3].

OER Overpotential
Head-to-head
IrO₂ theoretical η 0.909 V; RuO₂ 0.698 V. IrO₂ maintains lower overpotential after 2+ h operation.
Activity-stability trade-off context for acidic OER
Thin film electrodes, 0.1 M HClO₄
Electrocatalysis Oxygen Evolution Reaction Overpotential

Performance, Durability, and Cost Benchmark

A multi-parameter benchmark clearly delineates IrO₂'s position relative to alternatives. In acidic OER at 10 mA cm⁻², IrO₂ requires an overpotential of 0.28–0.35 V, compared to 0.25–0.30 V for RuO₂ [1]. However, IrO₂ demonstrates a durability of >100 hours, whereas RuO₂ lasts only ~10–20 hours [1]. This 5–10x improvement in operational life is offset by IrO₂'s significantly higher market cost ($200–300/g) compared to RuO₂ ($100–150/g) [1]. Non-noble alternatives (e.g., Ni–Fe LDH, Co₃O₄) are far cheaper but are unstable in acidic media, rendering them non-viable for PEMWE applications [2].

Multi‑Parameter Benchmark
Cross‑study
η 0.28–0.35 V @10 mA cm⁻², durability >100 h, cost $200–300/g
Benchmarking context for PEMWE anode selection
Acidic electrolyte (0.5 M H₂SO₄); RuO₂ stability ~10–20 h
PEM Water Electrolysis Catalyst Benchmarking Cost Analysis

Tunable OER/CER Selectivity by Crystal Facet

IrO₂ is a benchmark catalyst for both the oxygen evolution reaction (OER) and the chlorine evolution reaction (CER). Its selectivity between these competing reactions is not fixed but is facet-dependent, a property not uniformly demonstrated across all metal oxide catalysts [1]. Research on single-crystalline IrO₂ thin films shows that the crystallographic facet influences the reaction pathway and intermediate adsorption affinities, providing a lever to tune OER/CER selectivity [2]. This contrasts with RuO₂, which is also active for CER but may not offer the same degree of controllable facet-dependent selectivity due to its lower intrinsic stability.

OER/CER Selectivity
Class‑level
Facet-dependent activity and selectivity observed on rutile IrO₂ films; tunable pathway control reported.
Facet engineering context for selectivity in chloride media
Single‑crystalline thin film studies
Chlor-alkali Process Seawater Electrolysis Selectivity

IrO₂ Key Application Scenarios


Long-Life Anode Catalyst for PEM Electrolyzers

This is the primary industrial application where IrO₂'s value proposition is unambiguous. As established, IrO₂ provides >100 hours of stable OER operation in acid, whereas the more active RuO₂ degrades in ~10-20 hours [1]. For hydrogen producers, this directly translates to lower replacement frequency, reduced downtime, and a predictable, stable cell voltage over the stack's lifetime. Procurement of IrO₂ is justified by its quantified durability advantage, making it the standard against which all other acidic OER catalysts are measured [2].

Dimensionally Stable Anodes for Industrial Electrolysis

IrO₂ is a key component in DSA® coatings due to its exceptional corrosion resistance in aggressive acidic electrolytes [1]. Its ability to resist dissolution under high anodic potentials ensures long electrode service life in harsh chemical environments. Furthermore, its facet-dependent OER/CER selectivity makes it a strategic material choice for applications like seawater electrolysis or processes where controlling chlorine/oxygen evolution is critical [2].

Bottom Electrode for Ferroelectric Thin-Film Devices

Beyond catalysis, IrO₂'s low electrical resistivity, excellent chemical inertness, and high thermal stability make it a superior alternative to platinum for bottom electrodes in ferroelectric random-access memory (FeRAM) and micro-electro-mechanical systems (MEMS) [1]. It acts as an effective diffusion barrier, preventing interdiffusion between the ferroelectric film and the underlying substrate, a critical requirement for device reliability and performance that is not adequately met by many other conductive oxides [2].

Application
Selection Property
Validation Focus
PEM Electrolyzer Anode
Acidic OER durability profile
Anode lifetime and voltage stability under operation
Industrial DSA® Coatings
Corrosion resistance and facet‑dependent selectivity
Electrode service life in aggressive acidic electrolytes
Ferroelectric Bottom Electrode
Low electrical resistivity and thermal stability
Diffusion barrier reliability in FeRAM/MEMS stacks
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